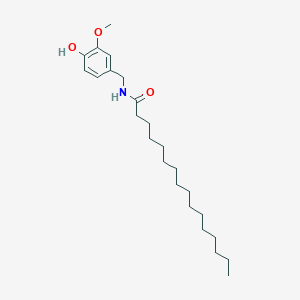

3-Pyridinecarboxamide, 6-(4-(2-((3-((2,3-dihydro-2-oxo-1H-benzimidazol-4-yl)oxy)-2-hydroxypropyl)amino)-2-methylpropyl)phenoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

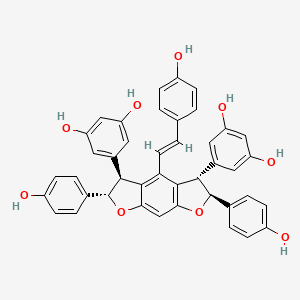

LY-362884 is a small molecule drug that acts as a beta-3 adrenergic receptor agonist. It was originally developed by Eli Lilly and Company for potential therapeutic applications in endocrinology and metabolic diseases, such as type 2 diabetes mellitus and obesity .

Preparation Methods

The synthesis of LY-362884 involves the preparation of aryloxypropanolamine derivatives. The synthetic route typically includes the following steps:

Formation of the aryloxypropanolamine core: This involves the reaction of an appropriate aryloxy compound with an epoxide to form the aryloxypropanolamine core.

Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of LY-362884.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain LY-362884 in its pure form.

Chemical Reactions Analysis

LY-362884 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: LY-362884 can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LY-362884 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the interactions of aryloxypropanolamines with beta-adrenergic receptors.

Biology: LY-362884 is used to investigate the biological effects of beta-3 adrenergic receptor agonists on cellular processes.

Medicine: The compound is studied for its potential therapeutic effects in treating metabolic diseases such as type 2 diabetes mellitus and obesity.

Industry: LY-362884 is used in the development of new drugs targeting beta-adrenergic receptors

Mechanism of Action

LY-362884 exerts its effects by binding to and activating beta-3 adrenergic receptors. This activation leads to the stimulation of adenylyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. The elevated cAMP levels activate protein kinase A, which in turn phosphorylates various target proteins, leading to the physiological effects associated with beta-3 adrenergic receptor activation. These effects include increased lipolysis and thermogenesis, which are beneficial in the treatment of metabolic diseases .

Comparison with Similar Compounds

LY-362884 is similar to other beta-3 adrenergic receptor agonists such as CGP 12177. LY-362884 exhibits a unique biphasic effect on beta-1 adrenergic receptors, where low concentrations block isoproterenol-induced stimulation, while higher concentrations stimulate the receptor. This unusual interaction distinguishes LY-362884 from other similar compounds .

Similar compounds include:

CGP 12177: Another beta-3 adrenergic receptor agonist with similar properties.

Catecholamines: Naturally occurring compounds that interact with beta-adrenergic receptors but have different pharmacological profiles compared to LY-362884.

Properties

Molecular Formula |

C26H29N5O5 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

6-[4-[2-[[2-hydroxy-3-[(2-oxo-1,3-dihydrobenzimidazol-4-yl)oxy]propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H29N5O5/c1-26(2,29-14-18(32)15-35-21-5-3-4-20-23(21)31-25(34)30-20)12-16-6-9-19(10-7-16)36-22-11-8-17(13-28-22)24(27)33/h3-11,13,18,29,32H,12,14-15H2,1-2H3,(H2,27,33)(H2,30,31,34) |

InChI Key |

RLYDBONATWKYQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3NC(=O)N4)O |

Synonyms |

LY 362884 LY-362884 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)

![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)

![4-(furan-3-yl)-7-[[3-[(1R,3S,5S)-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B1242536.png)

![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)

![(4-{2-[(4-Carbamimidoyl-benzoyl)-methyl-amino]-acetyl}-2-carboxymethoxy-phenoxy)-acetic acid](/img/structure/B1242541.png)

![hexyl (15S,19S)-5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1242542.png)

![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)